molecular formula C9H9N3S B13437978 (2-(Thiophen-2-yl)pyrimidin-4-yl)methanamine

(2-(Thiophen-2-yl)pyrimidin-4-yl)methanamine

Cat. No.: B13437978
M. Wt: 191.26 g/mol
InChI Key: WFNNDQLAZXGXTI-UHFFFAOYSA-N
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Description

(2-(Thiophen-2-yl)pyrimidin-4-yl)methanamine is a heterocyclic compound that features a pyrimidine ring substituted with a thiophene ring at the 2-position and an amine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Thiophen-2-yl)pyrimidin-4-yl)methanamine typically involves the condensation of thiophene-2-carboxaldehyde with a suitable pyrimidine derivative. One common method is the reaction of thiophene-2-carboxaldehyde with 2-aminopyrimidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

(2-(Thiophen-2-yl)pyrimidin-4-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-(Thiophen-2-yl)pyrimidin-4-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-(Thiophen-2-yl)pyrimidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal applications, it may act as an inhibitor of certain kinases by binding to the active site and blocking substrate access. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • (2-(Methylthio)pyrimidin-4-yl)methanamine
  • (4-(Pyridin-2-yl)pyrimidin-2-yl)methanamine
  • (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone

Uniqueness

(2-(Thiophen-2-yl)pyrimidin-4-yl)methanamine is unique due to the presence of both a thiophene and a pyrimidine ring, which imparts distinct electronic and steric properties. This combination can enhance its binding affinity and specificity for certain biological targets compared to similar compounds .

Properties

Molecular Formula

C9H9N3S

Molecular Weight

191.26 g/mol

IUPAC Name

(2-thiophen-2-ylpyrimidin-4-yl)methanamine

InChI

InChI=1S/C9H9N3S/c10-6-7-3-4-11-9(12-7)8-2-1-5-13-8/h1-5H,6,10H2

InChI Key

WFNNDQLAZXGXTI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC=CC(=N2)CN

Origin of Product

United States

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